Spiro[2.6]nonan-4-ylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[26]nonan-4-ylmethanamine is a spirocyclic compound characterized by a unique structure where two rings are connected through a single carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of spiro[2.6]nonan-4-ylmethanamine typically involves the formation of the spirocyclic core followed by the introduction of the amine group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of spiro[2.6]nona-4,6,8-triene derivatives with acids and bases can lead to the formation of spirocyclic compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of metal-catalyzed reactions and continuous flow processes can enhance the efficiency and scalability of the production .
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[2.6]nonan-4-ylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include spirocyclic ketones, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Spiro[2.6]nonan-4-ylmethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the production of advanced materials and polymers with unique properties.
Wirkmechanismus
The mechanism of action of spiro[2.6]nonan-4-ylmethanamine involves its interaction with specific molecular targets, leading to various biological effects. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[2.6]nonan-4-one: A closely related compound with a ketone functional group instead of an amine.
Spiropyrans: Photochromic compounds with similar spirocyclic structures but different functional groups.
Uniqueness
Spiro[2.6]nonan-4-ylmethanamine is unique due to its specific spirocyclic structure combined with an amine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C10H19N |
---|---|
Molekulargewicht |
153.26 g/mol |
IUPAC-Name |
spiro[2.6]nonan-9-ylmethanamine |
InChI |
InChI=1S/C10H19N/c11-8-9-4-2-1-3-5-10(9)6-7-10/h9H,1-8,11H2 |
InChI-Schlüssel |
WKDQPCGVWCVNEN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C2(CC1)CC2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.